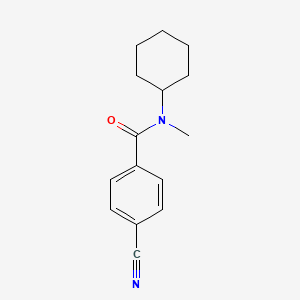
4-cyano-N-cyclohexyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-cyclohexyl-N-methylbenzamide (also known as AB-PINACA) is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of natural cannabinoids and has been used as a research tool for investigating the endocannabinoid system.
科学的研究の応用
AB-PINACA has been used as a research tool for investigating the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and mood modulation. This compound has been shown to bind to CB1 and CB2 receptors with high affinity and selectivity, which makes it a useful tool for studying the pharmacology of these receptors. AB-PINACA has also been used to study the effects of synthetic cannabinoids on the brain and behavior in animal models.
作用機序
The mechanism of action of AB-PINACA involves the activation of CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of neurotransmitter release and synaptic plasticity, which can affect various physiological processes.
Biochemical and Physiological Effects:
AB-PINACA has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which makes it a promising therapeutic agent for various neurological disorders. However, the long-term effects of AB-PINACA on the brain and behavior are not well understood, and further research is needed to fully explore its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using AB-PINACA in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the pharmacology of these receptors. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using AB-PINACA in lab experiments is its potential for abuse and dependence, which requires careful handling and storage to prevent accidental exposure.
将来の方向性
There are several future directions for research on AB-PINACA, including its potential therapeutic applications for various neurological disorders such as epilepsy, multiple sclerosis, and Alzheimer's disease. Further research is also needed to explore the long-term effects of AB-PINACA on the brain and behavior, as well as its potential for abuse and dependence. Additionally, there is a need for the development of novel synthetic cannabinoids with improved safety and efficacy profiles, which can be achieved through structure-activity relationship studies and medicinal chemistry approaches.
合成法
The synthesis of AB-PINACA involves the reaction of cyclohexylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-cyano-N-cyclohexylbenzamide, which is then treated with methylamine to produce 4-cyano-N-cyclohexyl-N-methylbenzamide (AB-PINACA). The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.
特性
IUPAC Name |
4-cyano-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPHXVHDRUZVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-cyclohexyl-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
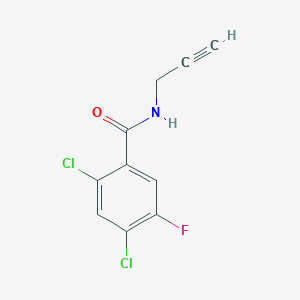
![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
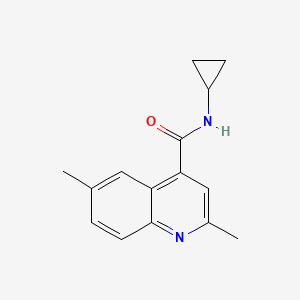
![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)
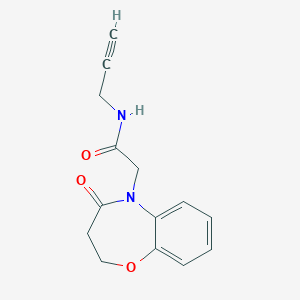
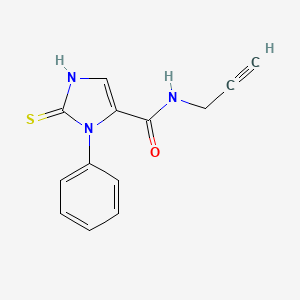
![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)